4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3S/c1-28(2,3)24-13-15-26(16-14-24)35(33,34)29-21-22-9-11-23(12-10-22)27(32)31-19-17-30(18-20-31)25-7-5-4-6-8-25/h4-16,29H,17-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHZRLFBRXFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride as the catalyst.
Formation of the benzenesulfonamide structure: This step involves the reaction of the tert-butylated phenylpiperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds containing phenylpiperazine moieties exhibit significant antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which are critical targets for antidepressant drugs. Studies have shown that derivatives similar to this compound can enhance serotonin levels in the brain, suggesting potential use as an antidepressant agent .
- Antitumor Properties : The sulfonamide group has been associated with antitumor activity. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the piperazine and benzene sulfonamide moieties may contribute to the modulation of multiple signaling pathways involved in cancer progression .
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound's structure suggests potential activity against bacterial infections, particularly those resistant to conventional antibiotics. Preliminary studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis .
Pharmacological Insights
- Mechanism of Action : The proposed mechanisms for the compound's activity include inhibition of specific enzymes involved in neurotransmitter metabolism and bacterial cell wall synthesis. The piperazine ring enhances binding affinity to target receptors, while the sulfonamide group plays a crucial role in biological activity by mimicking substrates necessary for bacterial growth .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the applications of similar compounds:
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of certain proteases or kinases, leading to the modulation of cellular processes such as signal transduction and apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Biological Activity
4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzenesulfonamide moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 434.58 g/mol. The compound exhibits good solubility in organic solvents and shows stability under standard laboratory conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including the compound in focus. For instance, a study investigating various benzenesulfonamide analogs demonstrated their ability to inhibit receptor tyrosine kinases (RTKs), particularly TrkA, which is implicated in glioblastoma (GBM) treatment. The cytotoxic effects were evaluated using U87 glioblastoma cells, where compounds exhibited varying degrees of growth inhibition, with some derivatives showing over 70% inhibition at specific concentrations .
Table 1: Cytotoxic Activity of Benzenesulfonamide Derivatives
| Compound | % Inhibition at 100 µM | IC50 (µM) |
|---|---|---|
| AL106 | 78% | 25 |
| AL34 | 64.7% | 30 |
| AL110 | 53.3% | 40 |
| Cisplatin | 90% | 10 |
The mechanism of action involves the interaction with TrkA receptors leading to apoptosis in cancer cells, suggesting that the sulfonamide group plays a crucial role in mediating these effects.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated favorable properties such as moderate lipophilicity and good human intestinal absorption (HIA). The topological polar surface area (TPSA) was also evaluated to predict the drug-likeness of the compound, which was found to be within acceptable limits for bioavailability .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzenesulfonamide derivatives. Modifications on the piperazine ring and sulfonamide moiety have been shown to significantly influence potency and selectivity against cancer cell lines. For example, substituents at specific positions on the phenyl rings have been correlated with enhanced inhibitory activity against TrkA .
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of tert-butyl group | Increased lipophilicity |
| Substitution on piperazine | Enhanced TrkA inhibition |
| Variation in sulfonamide group | Altered cytotoxicity profile |
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings. For instance, derivatives similar to the target compound have shown promise in preclinical models for treating GBM and other malignancies. One study reported significant tumor regression in animal models treated with a related benzenesulfonamide derivative .
Q & A
Q. What are the established synthetic routes for 4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, tert-butyl benzenesulfonamide is functionalized via nucleophilic substitution or amidation. The phenylpiperazine-carbonyl moiety is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions (dichloromethane or DMF, 0–5°C to room temperature). Boc-protected intermediates (e.g., tert-butyl piperazine derivatives) are common, requiring deprotection with TFA/CH₂Cl₂ (1:1) . Optimization includes:
- Solvent selection (polar aprotic solvents enhance coupling efficiency) .
- Temperature control (lower temps reduce side reactions during sulfonamide formation) .
- Purification via silica gel chromatography (hexane/EtOAc gradients) or recrystallization .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet), sulfonamide (δ ~7.5–8.0 ppm), and piperazine (δ ~3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of tert-butyl group: –C₄H₉) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradients) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed for derivatives in different assay systems?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Validate buffer pH (e.g., sulfonamide stability varies at pH >8) and incubation times .
- Enantiomeric purity : Use chiral HPLC (e.g., Chiralpak® columns) to isolate stereoisomers and retest activity .
- Off-target effects : Perform counter-screens against related receptors (e.g., dopamine D2/D3 for piperazine-containing compounds) .
Q. What strategies are recommended for optimizing synthetic yield during scale-up?
- Methodological Answer :
- Catalyst screening : Pd-mediated couplings (e.g., Suzuki-Miyaura) improve efficiency for aryl intermediates .
- Flow chemistry : Continuous processing reduces side products in exothermic steps (e.g., sulfonylation) .
- In-line analytics : FTIR or ReactIR monitors reaction progression in real time .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- Elemental analysis : Verify C/H/N/S ratios to confirm stoichiometry .
- X-ray crystallography : Resolves ambiguous NOEs in NMR by providing 3D conformation .
- Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify piperazine ring dynamics in NMR .
Q. What methodological approaches are employed in SAR studies of analogs?
- Methodological Answer :
- Systematic substitution : Replace tert-butyl with cyclohexyl or fluorinated groups to assess hydrophobic interactions .
- Computational docking : Molecular dynamics (e.g., AutoDock Vina) predicts binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
- Pharmacophore modeling : Identifies critical hydrogen-bonding motifs (e.g., sulfonamide O atoms) .
Q. What in vitro and in vivo models are appropriate for toxicity profiling?
- Methodological Answer :
- In vitro :
- HepG2 cells for hepatotoxicity (LDH leakage assay) .
- hERG inhibition screening (patch-clamp electrophysiology) .
- In vivo :
- Acute toxicity in rodents (OECD 423) with histopathology .
- Metabolite identification via LC-MS/MS in plasma and urine .
Notes
- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational methodologies.
- Methodological rigor ensures reproducibility in academic research contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
